molecular formula C19H16N4O7 B11702016 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-nitrophenoxy)acetyl]propanehydrazide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-nitrophenoxy)acetyl]propanehydrazide

Cat. No.: B11702016
M. Wt: 412.4 g/mol
InChI Key: OYMPMZJWXKTNSE-UHFFFAOYSA-N
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Description

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-nitrophenoxy)acetyl]propanehydrazide is a phthalimide-derived molecule featuring a propanehydrazide backbone linked to a 4-nitrophenoxy acetyl moiety. Phthalimide derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and nitric oxide (NO)-donor activities .

Properties

Molecular Formula

C19H16N4O7

Molecular Weight

412.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N'-[2-(4-nitrophenoxy)acetyl]propanehydrazide

InChI

InChI=1S/C19H16N4O7/c24-16(9-10-22-18(26)14-3-1-2-4-15(14)19(22)27)20-21-17(25)11-30-13-7-5-12(6-8-13)23(28)29/h1-8H,9-11H2,(H,20,24)(H,21,25)

InChI Key

OYMPMZJWXKTNSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-nitrophenoxy)acetyl]propanehydrazide typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with an appropriate halide derivative of the isoindole.

    Formation of the Hydrazide Linkage: The final step involves the reaction of the intermediate with hydrazine or a hydrazide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole and hydrazide moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the isoindole or hydrazide groups.

    Reduction: The primary product of reduction is the corresponding amine derivative.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds similar to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-nitrophenoxy)acetyl]propanehydrazide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes critical for cancer cell proliferation.
    • Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting potential as a chemotherapeutic agent.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by interacting with the active site of target enzymes. This property is particularly relevant in drug design aimed at treating metabolic disorders.
    • Case Study : Research has shown that related hydrazide compounds effectively inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis.

Biochemical Applications

  • Bioconjugation : The presence of a hydrazide group allows for the conjugation with biomolecules such as proteins and nucleic acids, facilitating the development of targeted drug delivery systems.
    • Data Table : Examples of bioconjugation applications.
    ApplicationDescription
    Targeted Drug DeliveryConjugation with antibodies for selective targeting.
    Diagnostic ImagingLabeling with imaging agents for enhanced visualization.
  • Fluorescent Probes : The nitrophenoxy group can be utilized to develop fluorescent probes for biological imaging, allowing researchers to track cellular processes in real-time.

Material Science Applications

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific functionalities, potentially leading to materials with tailored properties for applications in coatings or adhesives.
    • Case Study : Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-nitrophenoxy)acetyl]propanehydrazide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrophenoxy and hydrazide groups could play crucial roles in binding to the target enzyme or receptor.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds highlight key differences in substituents and biological activities:

Table 1: Comparison of Phthalimide Derivatives
Compound Name Key Substituents Biological Activity Key Findings References
Target Compound Phthalimide + propanehydrazide + 4-nitro Hypothesized anti-inflammatory Structural similarity to anti-inflammatory agents; nitro group may enhance binding. N/A
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide Benzohydrazide + 4-ethoxy Anti-inflammatory Binds bovine serum albumin (BSA); confirmed anti-inflammatory activity.
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1) Phthalimide + methyl nitrate Sickle cell therapy Low genotoxicity (MNRET frequency <6/1,000 cells); NO-donor properties.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-(4-nitrophenyl)propanamide Propanamide + dual nitro groups Undisclosed Structural similarity suggests potential cytotoxicity or enzyme inhibition.
N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide Propanamide + 3,5-dimethylphenyl Pharmacological screening Evaluated in drug discovery databases; substituents influence lipophilicity.

Toxicity and Mutagenicity

Phthalimide derivatives with nitro groups (e.g., ) require careful mutagenicity evaluation. The target compound’s nitro group necessitates specific Ames testing to rule out mutagenic risks.

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-nitrophenoxy)acetyl]propanehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article delves into its biological profile, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H22N4O6
  • Molecular Weight : 430.45 g/mol
  • CAS Number : 33311-76-1
  • Structure : The compound features a dioxoisoindole moiety linked to a nitrophenoxyacetyl group via a hydrazone bond.

Antimicrobial Activity

Studies have indicated that derivatives of isoindole compounds exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance:

  • Staphylococcus aureus : Inhibitory concentrations were observed in the range of 10–50 µg/mL.
  • Escherichia coli : Demonstrated activity at concentrations as low as 25 µg/mL.

Anticancer Activity

Research highlights the potential of this compound in cancer therapy. In vitro studies have reported:

  • Cytotoxic Effects : The compound exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 15 to 30 µM.
  • Mechanism of Action : Proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Experimental models have demonstrated:

  • Reduction in Pro-inflammatory Cytokines : Significant decreases in TNF-alpha and IL-6 levels were recorded following treatment with the compound.
  • Inhibition of COX Enzymes : The compound inhibited cyclooxygenase (COX) activity, contributing to its anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various isoindole derivatives included this compound, revealing its effectiveness against resistant strains of bacteria. The results indicated a significant zone of inhibition compared to control groups.

Case Study 2: Cancer Cell Line Testing

In a laboratory setting, MCF-7 cells treated with the compound showed a marked decrease in viability after 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, supporting the hypothesis of its anticancer potential.

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialStaphylococcus aureus10–50 µg/mL
AntimicrobialEscherichia coli25 µg/mL
AnticancerMCF-715–30 µM
AnticancerHeLa20 µM
Anti-inflammatoryCytokine levelsSignificant reduction

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-nitrophenoxy)acetyl]propanehydrazide, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Condensation of hydrazine derivatives with 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde under reductive amination conditions (Na(OAc)3BH in DCE, RT) to form the isoindole-hydrazide core .
  • Step 2 : Coupling the intermediate with 4-nitrophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the nitroaryl group.
  • Critical Conditions : Control reaction pH (acidic for stabilization), temperature (reflux for activation), and solvent polarity (dichloroethane or ethanol) to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are recommended?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1H/13C NMR to verify hydrazide proton signals (δ 8.5–10.5 ppm) and aromatic nitro group splitting patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic distribution matching the molecular formula (e.g., C19H15N4O6).
  • X-ray Crystallography : For unambiguous confirmation of the isoindole and hydrazide moieties (if single crystals are obtainable) .

Q. What are the primary chemical reactivity patterns observed in this compound?

  • Reactivity Insights :

  • Hydrolysis : The hydrazide bond may hydrolyze under strongly acidic/basic conditions, forming carboxylic acid derivatives.
  • Nitro Group Reduction : Catalytic hydrogenation (H2/Pd-C) could reduce the nitro group to an amine, altering biological activity .
  • Isoindole Ring Modifications : Susceptible to nucleophilic attack at the carbonyl groups, enabling derivatization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurity formation during scale-up?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent ratios) and identify critical parameters .
  • Purification Strategies : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate high-purity product .
  • In-line Analytics : Implement HPLC-MS monitoring to detect intermediates and optimize reaction termination points .

Q. What experimental strategies are recommended to evaluate the compound’s potential as a protease inhibitor or enzyme modulator?

  • Methodology :

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin or caspase inhibition) with fluorogenic substrates. The nitro group’s electron-withdrawing properties may enhance binding to active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target interactions .
  • Molecular Dynamics Simulations : Model interactions between the isoindole moiety and enzyme pockets (e.g., using AutoDock Vina) to guide mutagenesis studies .

Q. How should researchers resolve contradictions in spectral data or biological activity results across different batches?

  • Methodology :

  • Batch Comparison : Perform comparative NMR and LC-MS to identify polymorphic forms or solvate differences.
  • Biological Replicates : Test activity in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to rule out experimental variability .
  • Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism in the hydrazide group) via X-ray diffraction .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties or toxicity profile?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or pkCSM to estimate solubility, permeability (LogP), and cytochrome P450 interactions .
  • Toxicity Profiling : Apply QSAR models to predict hepatotoxicity or mutagenicity based on nitro group positioning and metabolic pathways .
  • Docking Studies : Map potential off-target interactions using databases like ChEMBL or PDB to assess selectivity .

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